molecular formula C14H14N2O4S2 B7359467 2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid

2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid

Cat. No. B7359467
M. Wt: 338.4 g/mol
InChI Key: OPJQAABITRVEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxylic acids and has a molecular formula of C16H15N3O4S2.

Scientific Research Applications

2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. Therefore, this compound has been investigated as a potential treatment for type 2 diabetes mellitus.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid involves its inhibition of DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of these hormones are increased, resulting in increased insulin secretion and decreased glucagon secretion, which leads to improved glycemic control.
Biochemical and Physiological Effects
2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid has been shown to have several biochemical and physiological effects. It has been demonstrated to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to decrease fasting plasma glucose levels and hemoglobin A1c levels in clinical trials of patients with type 2 diabetes mellitus.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid in lab experiments is its potent inhibition of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose homeostasis. However, one limitation is that this compound may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid. One direction is to investigate its potential as a treatment for other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Another direction is to study its effects on other physiological systems, such as the cardiovascular and nervous systems. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Conclusion
In conclusion, 2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid is a promising compound with potential therapeutic applications for the treatment of type 2 diabetes mellitus. Its potent inhibition of DPP-4 makes it a useful tool for studying the role of DPP-4 in glucose homeostasis. However, further research is needed to fully understand its mechanism of action and potential off-target effects, as well as its potential applications for other metabolic disorders and physiological systems.

Synthesis Methods

The synthesis of 2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid involves the reaction of 2-cyclopropyl-6-(chloromethyl)pyridine-3-carboxylic acid with thiophene-3-sulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain the final product.

properties

IUPAC Name

2-cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c17-14(18)12-4-3-10(16-13(12)9-1-2-9)7-15-22(19,20)11-5-6-21-8-11/h3-6,8-9,15H,1-2,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJQAABITRVEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=N2)CNS(=O)(=O)C3=CSC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.